molecular formula C19H27NO4 B6157975 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid CAS No. 1781344-62-4

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid

Cat. No. B6157975
CAS RN: 1781344-62-4
M. Wt: 333.4
InChI Key:
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Description

The compound “2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation .


Molecular Structure Analysis

The empirical formula of the compound is C18H25NO4 . Unfortunately, the specific molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The compound is a powder and its molecular weight is 319.40 . It should be stored at a temperature between 2-8°C .

Mechanism of Action

As a component in PROTACs, this compound likely contributes to the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests that the compound and similar linkers could play a crucial role in the future development of more effective PROTACs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid' involves the protection of the piperidine nitrogen, followed by the alkylation of the protected piperidine with 4-methylbenzyl bromide. The resulting compound is then deprotected to yield the final product.", "Starting Materials": [ "Piperidine", "tert-Butyl chloroformate", "4-Methylbenzyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Piperidine is treated with tert-butyl chloroformate in the presence of sodium hydroxide to yield the tert-butoxycarbonyl (Boc) protected piperidine.", "Step 2: The Boc-protected piperidine is then reacted with 4-methylbenzyl bromide in the presence of potassium carbonate to yield the alkylated piperidine.", "Step 3: The Boc protecting group is removed using hydrochloric acid to yield the final product, 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid." ] }

CAS RN

1781344-62-4

Molecular Formula

C19H27NO4

Molecular Weight

333.4

Purity

95

Origin of Product

United States

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